molecular formula C39H50O24 B8085431 Chrysophanol tetraglucoside

Chrysophanol tetraglucoside

Cat. No. B8085431
M. Wt: 902.8 g/mol
InChI Key: CWGIPJXDFYVNHH-FTBXXNAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysophanol tetraglucoside is a natural product found in Senna tora with data available.

Scientific Research Applications

  • Anti-Inflammatory Effects : Chrysophanol has demonstrated anti-inflammatory properties by inhibiting NF-κB and caspase-1 activation in vitro and in vivo, making it a potential candidate for treating inflammatory diseases (Kim et al., 2010).

  • Broad-Spectrum Therapeutic Potential : It exhibits a range of pharmacological properties, including anticancer, hepatoprotective, neuroprotective, anti-ulcer, and antimicrobial activities. However, further research on its pharmacokinetics and toxicity is needed for drug development (Prateeksha et al., 2019).

  • Pharmacology and Toxicity : Chrysophanol is widely used in food and pharmaceutical fields, and studies on its pharmacology and toxicity are extensive, offering a comprehensive overview for its application in these areas (Xie et al., 2019).

  • Protective Effects on Hepatic Injury : It has shown trends of protection against acute liver injury by alleviating pathological damage and reducing inflammatory responses through the RIP140/NF-κB pathway (Jiang et al., 2016).

  • Induction of Cell Death in Cancer Cells : Chrysophanol induced cell death in human lung cancer cells through mechanisms involving reactive oxygen species and mitochondrial dysfunction, suggesting its potential in cancer therapy (Ni et al., 2014).

  • Anti-Cancer and Neuroprotective Effects : It has demonstrated potential in anti-inflammation, anti-cardiovascular disease, and anti-cancer activities, although further studies are needed to understand its exact mechanisms (Su et al., 2020).

  • Apoptosis Induction in Choriocarcinoma : Studies have shown that chrysophanol can induce apoptosis in choriocarcinoma cells, suggesting its potential as a chemotherapeutic agent (Lim et al., 2017).

  • Suppression of Inflammatory Response in Microglia : Chrysophanol suppressed pro-inflammatory responses in microglia by regulating mitochondrial fission, which is important for treating neurodegenerative diseases (Chae et al., 2017).

properties

IUPAC Name

1-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3/t16-,17-,18-,19-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGIPJXDFYVNHH-FTBXXNAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100402
Record name 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

902.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysophanol tetraglucoside

CAS RN

120181-08-0
Record name 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120181-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(O-β-D-Glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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